molecular formula C18H16N4O2 B11987374 (E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11987374
M. Wt: 320.3 g/mol
InChI Key: SVWQYIOTYXWVMU-XDHOZWIPSA-N
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Description

(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing the methoxy group.

Scientific Research Applications

(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research indicates its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxybenzylidene]pyridine-4-carbohydrazide: Similar structure with a pyridine ring instead of a pyrazole ring.

    (E)-4-((2-methoxybenzylidene)amino)-1,5-dimethyl-2-phenyl: Similar structure with different substituents on the pyrazole ring.

Uniqueness

(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as an anticancer agent set it apart from other similar compounds.

Biological Activity

(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, which is known for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, characterization, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of 2-methoxybenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide. The resulting product can be characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. These techniques confirm the structural integrity and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound has shown notable activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The growth inhibition concentrations (GI50) for these cell lines were reported as follows:

Cell LineGI50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate a promising potential for this compound in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of selected derivatives:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Bacillus subtilis15.63
Pseudomonas aeruginosa125

These results highlight the potential use of this compound as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been assessed for anti-inflammatory effects using carrageenan-induced edema models in rats. The compound exhibited a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin, suggesting its potential in treating inflammatory conditions .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that a series of pyrazole derivatives, including our compound of interest, led to significant apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .
  • Antimicrobial Screening : Another study focused on the synthesis of various pyrazole derivatives showed that compounds similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria, emphasizing their relevance in combating antibiotic resistance .

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O2/c1-24-17-10-6-5-9-14(17)12-19-22-18(23)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

SVWQYIOTYXWVMU-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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